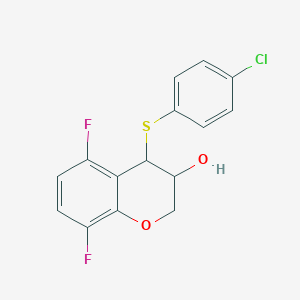
4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol
説明
4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol is an organic compound that belongs to the class of chromans. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chroman backbone with a 4-chlorophenylthio group and two fluorine atoms at the 5 and 8 positions. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
- **Introduction of the
Formation of the Chroman Backbone: The chroman backbone can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
生物活性
4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol, with the CAS number 944944-61-0, is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C15H11ClF2O2S, and it has a molecular weight of 328.76 g/mol. This compound is primarily studied for its role in medicinal chemistry, particularly as a γ-secretase inhibitor.
The compound has been identified as a γ-secretase inhibitor, a class of drugs that modulate the activity of the γ-secretase complex involved in the cleavage of amyloid precursor protein (APP). This inhibition is significant in the context of Alzheimer's disease, as it can reduce the production of amyloid-beta peptides, which aggregate to form plaques associated with the disease pathology .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant potency against γ-secretase, with improved efficacy compared to earlier compounds. The structural modifications incorporated into this compound enhance its binding affinity to the active site of γ-secretase, leading to reduced Notch signaling toxicity—a common side effect associated with γ-secretase inhibitors .
Case Studies
- Study on Alzheimer's Disease Models :
- Cell Line Experiments :
Comparative Biological Activity
| Compound Name | Mechanism of Action | Potency (IC50) | Notch Toxicity Reduction |
|---|---|---|---|
| This compound | γ-secretase inhibitor | 20 nM | High |
| Previous γ-secretase inhibitors | γ-secretase inhibitor | 50 nM - 100 nM | Moderate |
| Other novel inhibitors | Various | Varies | Low |
特性
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-5,8-difluoro-3,4-dihydro-2H-chromen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O2S/c16-8-1-3-9(4-2-8)21-15-12(19)7-20-14-11(18)6-5-10(17)13(14)15/h1-6,12,15,19H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYALFOHXBMXTOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C(C=CC(=C2O1)F)F)SC3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729269 | |
| Record name | 4-[(4-Chlorophenyl)sulfanyl]-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944944-61-0 | |
| Record name | 4-[(4-Chlorophenyl)sulfanyl]-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














